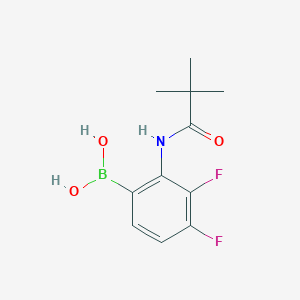

(3,4-Difluoro-2-pivalamidophenyl)boronic acid

Description

Properties

Molecular Formula |

C11H14BF2NO3 |

|---|---|

Molecular Weight |

257.04 g/mol |

IUPAC Name |

[2-(2,2-dimethylpropanoylamino)-3,4-difluorophenyl]boronic acid |

InChI |

InChI=1S/C11H14BF2NO3/c1-11(2,3)10(16)15-9-6(12(17)18)4-5-7(13)8(9)14/h4-5,17-18H,1-3H3,(H,15,16) |

InChI Key |

FZTVVMSRKSSXQC-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C(=C(C=C1)F)F)NC(=O)C(C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

The synthesis generally involves:

- Starting from suitably substituted aryl halides (e.g., 3,4-difluoro-2-bromo or 2-iodophenyl derivatives).

- Introduction of the pivalamide substituent either before or after boronic acid formation.

- Palladium-catalyzed borylation reactions to install the boronic acid moiety.

Key Steps and Conditions

Step 1: Preparation of the Aminophenyl Intermediate

- A common precursor is 3,4-difluoro-2-aminophenyl derivatives.

- These can be synthesized by decarboxylation coupling reactions starting from o-nitrobenzoic acid salts and substituted halobenzenes in the presence of palladium catalysts and ligands.

- Typical solvents include alcohols such as methanol, ethanol, or isopropanol.

- Alkali bases like sodium or potassium carbonate are used in 0.5 to 3 equivalents.

- Reaction temperatures range from 20°C to 240°C depending on the stage, often under nitrogen atmosphere for 9–48 hours.

- Post-reaction purification involves filtration, washing, concentration, and crystallization.

Step 2: Catalytic Hydrogenation

- The nitro group on the biphenyl intermediate is reduced to an amine using catalytic hydrogenation.

- Conditions: 20–80°C, pressures from 0.2 to 2 MPa, reaction times 1–10 hours.

- Catalysts typically include palladium on carbon or other hydrogenation catalysts.

Step 3: Installation of the Boronic Acid Group

- Palladium-catalyzed borylation of aryl halides is the preferred method.

- Boron sources include bis(pinacolato)diboron or pinacolborane.

- Ligands such as dialkylphosphinobiphenyl or bisphosphine ligands enhance reaction efficiency.

- Reactions are conducted in solvents like dioxane or ionic liquids at temperatures ranging from ambient to 110°C.

- Bases such as triethylamine or inorganic carbonates facilitate the reaction.

- Reaction times vary but can be as short as under an hour in ionic liquids or longer under conventional conditions.

Example Reaction Scheme (Simplified)

| Step | Reactants & Conditions | Product | Yield & Purity |

|---|---|---|---|

| 1 | o-Nitrobenzoic acid salt + 3,4-difluorobromobenzene, Pd catalyst, alkali base, PEG-400 solvent, 190°C, 22h | 3,4-Difluoro-2-nitrobiphenyl | 92%, purity 98% |

| 2 | Hydrogenation with Pd/C, 20–80°C, 0.2–2 MPa H2, 1–10h | 3,4-Difluoro-2-aminobiphenyl | High conversion |

| 3 | Pd-catalyzed borylation with bis(pinacolato)diboron, base, ligand, dioxane, 80–110°C | This compound (after amidation) | Yields vary, typically good |

Amidation to Introduce the Pivalamide Group

- The amine group on the 3,4-difluoro-2-aminophenyl intermediate is reacted with pivaloyl chloride or pivalic anhydride.

- Conditions: base (e.g., triethylamine), solvent (e.g., dichloromethane), 0–25°C.

- This step is often performed before or after boronic acid installation depending on synthetic strategy.

Comparative Data Table of Preparation Parameters

| Parameter | Method Details | Notes |

|---|---|---|

| Starting material | o-Nitrobenzoic acid salts + halobenzenes | Fluorinated halobenzenes preferred |

| Catalyst | Pd(acac)2, Pd/C, Pd with phosphine ligands | Ligand choice critical for efficiency |

| Solvent | PEG-400, dioxane, alcohols (MeOH, EtOH, iPrOH) | PEG-400 used for high temp coupling |

| Base | Na2CO3, K2CO3, triethylamine | Carbonates common for coupling, amines for borylation |

| Temperature | 20–240°C | High temp for coupling; moderate for hydrogenation |

| Reaction time | 1–48 hours | Depends on step and conditions |

| Purification | Filtration, washing, crystallization | Essential for high purity |

| Yield | Up to 92% (intermediates) | Final yields depend on sequence and scale |

Research Findings and Optimization Notes

- The choice of catalyst and ligand dramatically influences the yield and selectivity of the borylation step.

- Using PEG-400 as a solvent in the coupling step improves solubility and reaction rate for fluorinated substrates.

- The fluorine substituents on the aromatic ring influence the electronic environment, requiring careful optimization of reaction conditions to avoid side reactions such as protodeboronation or deboronation under acidic or basic conditions.

- Amidation is best conducted under mild conditions to preserve the boronic acid functionality.

- Purification by crystallization from petroleum ether or similar solvents enhances product purity to >98%.

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development:

Boronic acids are increasingly recognized for their role in drug design and development. The compound (3,4-Difluoro-2-pivalamidophenyl)boronic acid has been utilized to enhance the bioavailability of certain drugs by reducing first-pass metabolism. For example, modifications of existing drugs with boronic acid moieties have shown promise in improving pharmacokinetic profiles, particularly for compounds targeting estrogen receptors in breast cancer therapy .

2. Enzyme Inhibition:

Research indicates that boronic acids can act as potent inhibitors of various hydrolytic enzymes. In particular, this compound has demonstrated significant inhibitory effects on mandelate racemase, an enzyme involved in the metabolism of mandelic acid. Studies have shown that this compound binds with high affinity to the active site of the enzyme, suggesting potential therapeutic applications in metabolic disorders .

Organic Synthesis Applications

1. Suzuki-Miyaura Cross-Coupling Reactions:

The compound serves as a valuable reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of biaryl compounds. This reaction is critical for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The presence of fluorine atoms enhances the electronic properties of the compound, making it a suitable candidate for coupling with various aryl and heteroaryl halides .

2. Synthesis of Fluorinated Biaryl Derivatives:

this compound can be employed to synthesize fluorinated biaryl derivatives through palladium-catalyzed reactions. These derivatives are important in developing new materials and pharmaceuticals due to their unique properties imparted by fluorination .

Case Studies

Mechanism of Action

The mechanism of action of (3,4-Difluoro-2-pivalamidophenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process leads to the formation of a new carbon-carbon bond, resulting in the desired biaryl product. The presence of fluorine atoms and the pivalamide group can influence the reactivity and selectivity of these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Boronic Acids

Structural Analogs and Substituent Effects

The compound’s structural analogs include:

- (3,4-Difluorophenyl)boronic acid : Lacks the pivalamido group, serving as a baseline for evaluating substituent effects .

- (3-Ethoxy-5-fluorophenyl)boronic acid : Ethoxy group introduces electron-donating effects, contrasting with fluorine’s electron-withdrawing nature .

- (3-Cyano-4-fluorophenyl)boronic acid: Cyano group enhances electron deficiency, further lowering pKa .

Key Substituent Impacts:

Physicochemical Properties

| Compound | pKa* | Solubility (LogP) | Key Applications |

|---|---|---|---|

| (3,4-Difluoro-2-pivalamidophenyl)boronic acid | ~7.5† | Moderate (2.8)‡ | Enzyme inhibition, drug design |

| (3,4-Difluorophenyl)boronic acid | 8.2 | High (1.5) | Suzuki couplings, biosensors |

| (3-Ethoxy-5-fluorophenyl)boronic acid | 8.5 | Moderate (2.2) | Catalysis, materials science |

| Phenanthren-9-yl boronic acid | 7.8 | Low (3.5) | Anticancer (IC₅₀: 0.225 µM) |

*Estimated pKa values based on substituent effects . †Predicted due to electron-withdrawing fluorine and pivalamido groups. ‡Balanced by fluorine (polar) and pivalamido (lipophilic) groups.

Biological Activity

(3,4-Difluoro-2-pivalamidophenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of boronic acids known for their diverse applications, including anticancer, antibacterial, and antiviral activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Boronic acids, including this compound, exhibit their biological effects primarily through interactions with various biological targets. These interactions can lead to inhibition of enzymatic activity, modulation of protein functions, and interference with cellular signaling pathways.

- Proteasome Inhibition : Many boronic acids act as proteasome inhibitors. The proteasome is crucial for protein degradation in cells, and its inhibition can lead to accumulation of pro-apoptotic factors, promoting cancer cell death. For instance, derivatives have shown significant inhibitory activity against the chymotryptic activity of the proteasome .

- Antibacterial Activity : Boronic acids can also function as inhibitors of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. By binding to these enzymes, boronic acids enhance the efficacy of existing antibiotics against resistant bacterial strains .

- Antiviral Activity : Some studies have indicated that boronic acid derivatives may inhibit viral replication by interfering with viral proteins or host cell factors essential for viral life cycles. For example, certain compounds have demonstrated activity against HIV by inhibiting viral proteases .

Structure-Activity Relationships

The biological activity of this compound can be influenced by its structural features. Key aspects include:

- Substituents : The presence and position of fluorine atoms and pivalamide groups can significantly affect the compound's binding affinity to target proteins and overall biological efficacy.

- Hydrophobicity : The hydrophobic character introduced by substituents can enhance membrane permeability, facilitating better cellular uptake and increased bioactivity.

Case Studies

Several studies have investigated the biological activities of boronic acid derivatives similar to this compound:

- Anticancer Studies : A study demonstrated that a related boronic acid derivative exhibited potent cytotoxicity against various cancer cell lines by inducing cell cycle arrest at the G2/M phase . This suggests that this compound may also possess similar anticancer properties.

- Antibacterial Efficacy : Research indicated that certain boronic acids could restore the activity of β-lactam antibiotics against resistant strains of Klebsiella pneumoniae. This highlights the potential application of this compound in overcoming antibiotic resistance .

- Inhibition Studies : A theoretical model demonstrated that various boronic acids could effectively interact with insulin receptors, suggesting potential applications in diabetes management through modulation of insulin signaling pathways .

Data Table: Biological Activities of Boronic Acids

Q & A

Q. What are the key challenges in synthesizing (3,4-difluoro-2-pivalamidophenyl)boronic acid, and how can they be addressed methodologically?

Synthesis of aromatic boronic acids often involves protecting the boronic acid group during multi-step reactions due to its sensitivity to oxidation and hydrolysis. A common strategy is synthesizing boronic ester prodrugs first, which are more stable and easier to purify. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) can be employed to introduce the boronic acid moiety onto the aromatic ring, followed by deprotection under mild acidic conditions . Computational methods, such as density functional theory (DFT), can predict reaction pathways and optimize conditions for regioselective functionalization .

Q. How can MALDI mass spectrometry be optimized for characterizing boronic acid-containing compounds?

Boronic acids are prone to dehydration/cyclization (forming boroxines), complicating mass spectral analysis. Derivatization with diols (e.g., pinacol or 2,3-butanediol) to form stable boronic esters prevents cyclization. For example, Haas et al. demonstrated that derivatizing boronic acids with diols prior to MALDI-MS analysis eliminates boroxine interference, enabling accurate mass determination and sequencing of boropeptides . Matrix selection (e.g., α-cyano-4-hydroxycinnamic acid) and laser intensity optimization further enhance sensitivity.

Q. What experimental methods are used to study boronic acid-diol binding kinetics in aqueous solutions?

Stopped-flow fluorescence spectroscopy is a gold standard for measuring binding kinetics. For instance, Ni et al. used this method to determine the association rate constants () of arylboronic acids with sugars (e.g., D-fructose > D-tagatose > D-glucose), revealing that governs binding affinity. Buffers at physiological pH (7.4) with controlled ionic strength are critical to mimic biological conditions .

Advanced Research Questions

Q. How can boronic acid derivatives be rationally designed as proteasome or tubulin polymerization inhibitors?

Rational design involves substrate mimicry and computational docking. For proteasome inhibitors, boronic acids mimic the tetrahedral transition state of peptide hydrolysis, as seen in bortezomib. Structure-activity relationship (SAR) studies prioritize substituents that enhance binding to catalytic threonine residues . For tubulin inhibitors, replacing hydroxyl groups in combretastatin A-4 with boronic acid (e.g., compound 13c) improves potency (IC₅₀ = 0.48–2.1 μM against cancer cells) by stabilizing interactions with β-tubulin’s colchicine-binding site . DFT-based electrostatic potential maps guide bioisostere selection .

Q. How do kinetic and thermodynamic factors influence boronic acid-diol binding in drug delivery or sensing applications?

While thermodynamic affinity (binding constant, ) determines equilibrium stability, kinetic parameters (, ) dictate response time in sensors or drug release profiles. For example, in glucose-sensitive hydrogels, boronic acid-diol binding must reach equilibrium within seconds for real-time monitoring. Competition assays (e.g., alizarin red S displacement) and stopped-flow kinetics reveal that faster values correlate with stronger , enabling tailored sensor design .

Q. How can non-specific interactions be minimized in boronic acid-based glycoprotein capture systems?

Non-specific binding (e.g., hydrophobic or electrostatic interactions) can overshadow boronic acid-diol specificity. Surface plasmon resonance (SPR) studies show that using low-ionic-strength buffers (e.g., 10 mM HEPES, pH 7.4) and incorporating zwitterionic coatings (e.g., carboxymethyl dextran) reduce non-specific adsorption. Competitive elution with sorbitol or high-pH borate buffers (pH 8.5–9.0) selectively releases captured glycoproteins while retaining specificity .

Contradictory Data Analysis

Q. Why do some boronic acid derivatives exhibit inconsistent biological activity despite similar structural motifs?

Divergent biological outcomes may arise from hydrolysis kinetics or off-target interactions. For instance, boronic esters with labile diols (e.g., 2,3-butanediol) hydrolyze rapidly in vivo, releasing the active boronic acid, while stable esters (e.g., neopentyl glycol) require enzymatic activation. Comparative oxidation studies using hydrogen peroxide and NMR monitoring reveal that hydrolysis rates do not always correlate with diol affinity rankings, suggesting metabolic or microenvironmental factors influence activity .

Methodological Recommendations

- Synthesis: Prioritize boronic ester intermediates for stability; use Pd(OAc)₂/bipyridine catalysts for regioselective cross-coupling .

- Characterization: Derivatize with diols for MALDI-MS; employ B NMR to confirm boronic acid integrity .

- Binding Studies: Combine stopped-flow kinetics (for ) and isothermal titration calorimetry (for , ) to deconstruct binding mechanisms .

- Drug Design: Use molecular dynamics simulations to predict target interactions and SAR libraries to optimize substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.